molecular formula C16H11N3O5 B12582494 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione CAS No. 259873-70-6

4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione

Cat. No.: B12582494
CAS No.: 259873-70-6
M. Wt: 325.27 g/mol
InChI Key: SHKAYVSWVSZCCU-UHFFFAOYSA-N
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Description

4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione is a complex organic compound that belongs to the class of hydrazone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The structure of this compound includes a benzopyran core, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione typically involves the condensation of 2-nitrophenylhydrazine with dehydroacetic acid in a 1:1 molar ratio in ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.

Scientific Research Applications

4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspase-9 and caspase-3 . This leads to programmed cell death, which is a desirable effect in cancer treatment.

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives such as:

Properties

CAS No.

259873-70-6

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

7-hydroxy-4-methyl-3-[(2-nitrophenyl)diazenyl]chromen-2-one

InChI

InChI=1S/C16H11N3O5/c1-9-11-7-6-10(20)8-14(11)24-16(21)15(9)18-17-12-4-2-3-5-13(12)19(22)23/h2-8,20H,1H3

InChI Key

SHKAYVSWVSZCCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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